molecular formula C10H13NO2 B13806929 Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate

Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate

Cat. No.: B13806929
M. Wt: 179.22 g/mol
InChI Key: HLXUIDJAJUXTMQ-UHFFFAOYSA-N
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Description

Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate is a complex organic compound characterized by its unique tetracyclic structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The structure of this compound includes a nitrogen atom integrated into a tetracyclic framework, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. As a tropane alkaloid derivative, it likely interacts with neurotransmitter receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of a carboxylate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate

InChI

InChI=1S/C10H13NO2/c1-13-10(12)11-3-6-4-2-5-7(6)8(5)9(4)11/h4-9H,2-3H2,1H3

InChI Key

HLXUIDJAJUXTMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC2C3C1C4C2C4C3

Origin of Product

United States

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